![molecular formula C13H14N4OS2 B3012671 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 946376-12-1](/img/structure/B3012671.png)
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide
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Overview
Description
The compound “N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide” is a derivative of thiazolo[3,2-b][1,2,4]triazole . It has a molecular formula of C10H10N4S2 . The compound is part of a class of molecules that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . The process typically involves the reaction of 1,2,4-triazole-3 (5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring attached to a thiazolo[3,2-b][1,2,4]triazole ring via an ethyl linker . The InChI string and Canonical SMILES provide more detailed information about the structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s XLogP3-AA is 1.6, indicating its partition coefficient .Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds related to N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide have shown promising antibacterial and antifungal properties. In a study by Helal et al. (2013), 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Anticancer Activity
A variety of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which are structurally related, have been evaluated for their cytotoxic effects on immunocompetent cells. Mavrova et al. (2009) reported that certain derivatives showed high cytotoxicity against thymocytes, indicating potential for anticancer applications (Mavrova et al., 2009).
Synthesis of Heteroaromatic Compounds
In the synthesis of heteroaromatic compounds, such as cephalosporins, derivatives of thiazolo[3,2-b][1,2,4]triazole have been used. Nam et al. (1991) explored the use of these derivatives for preparing 7-substituted cephalosporins, although they found that the antibacterial activities were not significantly high (Nam et al., 1991).
Antioxidant and Antimicrobial Activities
Compounds structurally similar to this compound have been synthesized and assessed for their antioxidant and antimicrobial activities. Saundane and Manjunatha (2016) synthesized derivatives containing 1,2,4-triazole, thiazolo[3,2-b][1,2,4]triazole, and found them to exhibit notable antioxidant and antimicrobial properties (Saundane & Manjunatha, 2016).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities. Given the anticancer properties of similar compounds , this compound could be studied for its potential anticancer effects. Additionally, its potential as an antiviral and anti-infective drug could be explored .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been studied as potential topoisomerase 1 inhibitors .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to exert their effects . For instance, some thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been studied as potential inhibitors of topoisomerase 1, an enzyme that alters the supercoiling of DNA .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole in water, alcohol, and ether may influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility of thiazole in various solvents may suggest that its action, efficacy, and stability could be influenced by the solvent environment.
properties
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c1-2-11(18)14-6-5-9-8-20-13-15-12(16-17(9)13)10-4-3-7-19-10/h3-4,7-8H,2,5-6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFNMBZGYRCESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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